molecular formula C13H13ClN2O4 B2580826 Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate CAS No. 2279121-88-7

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate

Cat. No. B2580826
CAS RN: 2279121-88-7
M. Wt: 296.71
InChI Key: GZEINRBGCAXDSU-UHFFFAOYSA-N
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Description

“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 198.65 .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents: A series of novel compounds including Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate analogs were synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines. Certain compounds exhibited potent growth inhibition, specifically against melanoma and ovarian cancer cells, suggesting their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Pharmacological Activity

  • Synthesis and Structure of Imidazoline Derivatives: A study on the synthesis and structure of 1-(4-chlorophenyl)-2-aminoimidazoline-2 revealed that compounds bearing the 1-aryl substituent, including the 4-chlorophenyl variant, have significant central activity, notably in antinociceptive and serotonergic effects (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).

Antimicrobial and Antifungal Applications

  • Synthesis and Molecular Docking for Antimicrobial Agents

    The synthesis of novel biologically potent heterocyclic compounds, including those with a 4-chlorophenyl component, showed promising results against pathogenic strains in antimicrobial and antifungal activities. Molecular docking studies supported their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • New Antifungal Compounds

    A novel potential antifungal compound incorporating the 4-chlorophenyl component was synthesized and characterized. The compound exhibited poor solubility in buffer solutions but better solubility in alcohols, with implications for its use in biological media (Volkova, Levshin, & Perlovich, 2020).

Structural Characterization and Synthesis

  • Preparation and Structural Characterization

    A related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and its structure confirmed through various spectroanalytical techniques (Yan Shuang-hu, 2014).

  • Synthesis and Structure of Uracil Derivatives

    The synthesis and structural analysis of uracil derivatives, including Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, were conducted, providing valuable insights into their crystal structures and interactions (Yao, Yi, Zhou, & Xiong, 2013).

Safety and Hazards

“Methyl 3-(4-chlorophenyl)propanoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-20-11(17)7-6-10-12(18)16(13(19)15-10)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEINRBGCAXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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